molecular formula C10H15NO3S B2555706 4-Ethoxy-2,3-dimethylbenzenesulfonamide CAS No. 1152860-61-1

4-Ethoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B2555706
CAS No.: 1152860-61-1
M. Wt: 229.29
InChI Key: FRMKTXVSUOALDH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol

Mechanism of Action

Target of Action

4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of this compound.

Mode of Action

The interaction of this compound with its targets involves the inhibition of these enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .

Biochemical Pathways

The inhibition of carbonic anhydrase and tetrahydropteroate synthetase by this compound affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and the ethoxylation step may involve the use of ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for 4-Ethoxy-2,3-dimethylbenzenesulfonamide may involve large-scale sulfonation and ethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-Ethoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfonamide compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide: This compound has a similar structure but includes a fluorophenyl group, which may alter its chemical properties and biological activity.

    4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide: This variant includes diethyl groups, which can affect its solubility and reactivity.

Uniqueness

4-Ethoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific combination of ethoxy and dimethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMKTXVSUOALDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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